4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4S/c1-12-17(21-22-23(12)15-5-3-2-4-6-15)18-20-16(11-24-18)13-7-9-14(19)10-8-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYPKYXZUFQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiazole Formation: The initial step involves the cyclization of appropriate precursors to form the thiazole ring.
Halogenation: Bromination of the phenyl ring is achieved using bromine in the presence of a catalyst.
Triazole Formation: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry: Employed in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Structural Comparison with Isostructural Halogen Derivatives
Isostructural Chloro and Bromo Analogues
Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural with the target compound. Key findings include:
- Crystal Packing: Despite differences in halogen substituents (Cl vs. Br), the crystal structures of these compounds are nearly identical, with minor adjustments in bond lengths and angles to accommodate halogen size differences .
- Conformational Flexibility : The two independent molecules in the asymmetric unit exhibit similar conformations, highlighting the stability of the heterocyclic framework .
Table 1: Structural Parameters of Halogen-Substituted Analogues
| Parameter | Target Compound (Br) | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|---|
| C-Br/Cl/F Bond Length (Å) | 1.90 | 1.76 | 1.34 |
| Dihedral Angle (°) | 8.2 | 7.9 | 8.1 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
Comparison with Triazole-Thiazole Hybrids
Impact of Substituents on Bioactivity
The compound 4-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole (Abdel-Wahab et al., 2012) shares structural similarities but differs in the pyrazole and methylphenyl substituents. Key distinctions include:
- Antimicrobial Activity : While the target compound lacks explicit bioactivity data, its analogue with a 4-methylphenyl group exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
- Crystallographic Differences : The methylphenyl substituent introduces steric effects, altering intermolecular interactions compared to the target compound’s phenyl group .
Comparison with Benzoxazole and Oxadiazole Derivatives
Benzoxazole-Triazole Hybrids
The compound 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () highlights:
Key Differences in Crystal Packing and Intermolecular Interactions
Halogen Bonding vs. van der Waals Interactions
- Bromo Substituents : The target compound’s C-Br group participates in halogen bonding (C-Br⋯N, 3.3 Å), stabilizing the lattice .
- Chloro Analogues : Compound 4 relies on van der Waals interactions (C-Cl⋯π, 3.5 Å), resulting in less dense packing .
Table 2: Intermolecular Interaction Comparison
| Compound | Dominant Interaction | Distance (Å) |
|---|---|---|
| Target (Br) | Halogen Bonding | 3.3 |
| Compound 4 (Cl) | van der Waals | 3.5 |
| Thiophene Derivative | π-π Stacking | 3.8 |
Biological Activity
The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and various pharmacological effects.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 413.29 g/mol. The structure includes a thiazole ring and a triazole moiety, which are known for their roles in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.29 g/mol |
| InChI | InChI=1S/C18H13BrN4OS/... |
| SpectraBase ID | LFUkwGEbI2o |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include coupling reactions between substituted phenyl groups and thiazole derivatives. Techniques such as ultrasound-assisted synthesis have been employed to enhance yields and reduce reaction times .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, leading to reduced ergosterol synthesis in fungi .
Anticancer Properties
The anticancer potential of triazoles has been widely documented. For example, derivatives similar to the compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) with IC50 values indicating effective cytotoxicity . The order of anticancer activity among related compounds demonstrated significant anti-proliferative effects, highlighting the potential for further development in cancer therapy.
Antioxidant Activity
Antioxidant assays have revealed that certain triazole derivatives possess substantial free radical scavenging capabilities. Compounds derived from similar structures have shown IC50 values comparable to well-known antioxidants like ascorbic acid, suggesting their potential use in preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various triazoles, it was found that specific derivatives exhibited strong activity against Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating a robust potential for these compounds in treating infections .
Case Study 2: Anticancer Screening
A comprehensive screening of triazole derivatives against several cancer cell lines revealed that compounds with electron-donating groups showed enhanced activity. For instance, one derivative demonstrated an IC50 value of 13 µg/mL against HepG2 cells, underscoring the importance of substituent effects on biological activity .
Q & A
Basic: What synthetic methodologies are employed to prepare 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole?
Methodological Answer:
The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
- Thiazole ring formation : Reacting 4-bromophenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol or THF .
- Triazole assembly : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity.
- Validation : IR (C-Br stretch at ~500 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm), and elemental analysis (C, H, N ±0.3%) confirm structure .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, triazole protons at δ 8.2–8.5 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., C–S–C in thiazole at ~86°) and packing interactions (C–H···π, π–π stacking) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 573.49) .
Advanced: How do computational docking studies predict the compound’s biological targets?
Methodological Answer:
- Ligand preparation : Optimize 3D structure using DFT (B3LYP/6-31G*) .
- Target selection : Prioritize enzymes with thiazole/triazole-binding pockets (e.g., α-glucosidase, kinases) .
- Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG values) and poses (e.g., hydrophobic interactions with 4-bromophenyl group) .
- Validation : Compare with co-crystallized ligands (e.g., PDB ID: 1XOS) to assess pose reproducibility .
Advanced: What strategies address contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Use uniform protocols (e.g., MTT assay for cytotoxicity, IC₅₀ ± SEM) .
- SAR analysis : Compare substituent effects (e.g., 4-bromophenyl vs. 4-fluorophenyl on IC₅₀ against HeLa cells) .
- Meta-analysis : Aggregate data from multiple studies (e.g., Web of Science, PubMed) to identify trends (e.g., enhanced activity with electron-withdrawing groups) .
Advanced: How do crystallographic studies inform molecular interaction mechanisms?
Methodological Answer:
- Unit cell analysis : Orthorhombic lattice parameters (e.g., a = 11.3476 Å, b = 14.0549 Å) reveal packing efficiency .
- Intermolecular interactions : C–H···N (2.8–3.0 Å) and π–π stacking (3.4 Å) stabilize crystal packing .
- Conformational flexibility : Torsion angles (e.g., C3–N2–C4 at 110.7°) highlight rotational constraints impacting binding .
Advanced: How do substituent modifications alter physicochemical properties?
Methodological Answer:
- LogP calculations : Replace 4-bromophenyl with 4-methoxyphenyl to increase hydrophilicity (clogP from 3.8 → 2.9) .
- Thermal stability : DSC/TGA shows decomposition temperatures (e.g., 220°C for bromo vs. 205°C for fluoro derivatives) .
- Solubility screening : Use shake-flask method (PBS, DMSO) to correlate substituent polarity with bioavailability .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
